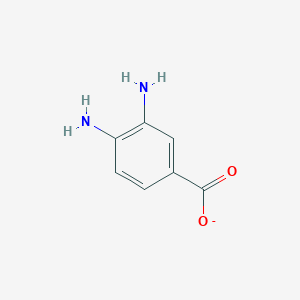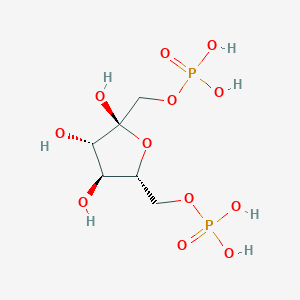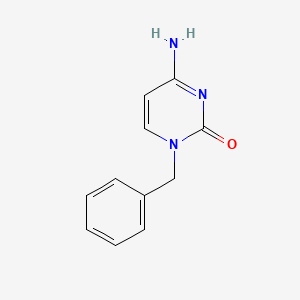![molecular formula C9H7BrN2OS B8644920 3-Amino-5-bromobenzo[b]thiophene-2-carboxamide](/img/structure/B8644920.png)
3-Amino-5-bromobenzo[b]thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-5-bromobenzo[b]thiophene-2-carboxamide is a heterocyclic compound that belongs to the class of benzothiophenes. Benzothiophenes are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both amino and carboxylic acid amide groups in this compound makes it a versatile intermediate for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromobenzo[b]thiophene-2-carboxamide can be achieved through several methods. One common approach involves the microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds. This method uses 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130°C, providing rapid access to the desired compound in high yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-5-bromobenzo[b]thiophene-2-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced to form different derivatives.
Condensation Reactions: The carboxylic acid amide group can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organometallic compounds and halogenating agents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiophene derivatives, while oxidation and reduction reactions can produce different amino and carboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
3-Amino-5-bromobenzo[b]thiophene-2-carboxamide has numerous applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique chemical structure.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Wirkmechanismus
The mechanism of action of 3-Amino-5-bromobenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid amide groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. This compound may target enzymes, receptors, or other proteins involved in disease pathways, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Amino-5-chloro-benzo[b]thiophene-2-carboxylic acid amide
- 3-Amino-5-fluoro-benzo[b]thiophene-2-carboxylic acid amide
- 3-Amino-5-iodo-benzo[b]thiophene-2-carboxylic acid amide
Uniqueness
3-Amino-5-bromobenzo[b]thiophene-2-carboxamide is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogens may not. This uniqueness allows for the synthesis of distinct derivatives and the exploration of unique biological activities .
Eigenschaften
Molekularformel |
C9H7BrN2OS |
|---|---|
Molekulargewicht |
271.14 g/mol |
IUPAC-Name |
3-amino-5-bromo-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C9H7BrN2OS/c10-4-1-2-6-5(3-4)7(11)8(14-6)9(12)13/h1-3H,11H2,(H2,12,13) |
InChI-Schlüssel |
JNGSIBFEPAQHMO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Br)C(=C(S2)C(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-aminopyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B8644840.png)











![N-[4-(Aminomethyl)-2-chloro-6-methylphenyl]acetamide](/img/structure/B8644940.png)

